Product packaging for 4-Fluoro-3,5-dimethylbenzamide(Cat. No.:CAS No. 886501-71-9)

4-Fluoro-3,5-dimethylbenzamide

Cat. No.: B1318891
CAS No.: 886501-71-9
M. Wt: 167.18 g/mol
InChI Key: NSVALAXPRBRGGT-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Molecules for Research

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. organic-chemistry.orgresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to a carbon backbone. organic-chemistry.org Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can dramatically alter a molecule's physicochemical properties. organic-chemistry.org In medicinal chemistry, strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability, and improve binding affinity to target proteins. Current time information in Bangalore, IN.riekemetals.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in the field. organic-chemistry.org

Overview of Benzamide (B126) Derivatives in Synthetic and Medicinal Chemistry Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This scaffold is a cornerstone in synthetic and medicinal chemistry due to its versatile chemical reactivity and its presence in a multitude of biologically active compounds. google.comgoogle.com Researchers have explored benzamide derivatives for a wide range of therapeutic applications, including in oncology, neuroscience, and as antimicrobial agents. google.comoakwoodchemical.com The amide bond is a key feature in many biological molecules, and the aromatic ring of the benzamide structure provides a platform for various substitutions, allowing for the fine-tuning of a compound's properties to achieve desired biological activity. rsc.org Advances in synthetic chemistry have enabled the efficient preparation of complex benzamide derivatives, facilitating their evaluation in numerous research settings. google.com

Contextualization of 4-Fluoro-3,5-dimethylbenzamide within Fluorinated Benzamide Research

This compound is a specific example of a fluorinated benzamide that combines the structural features of both parent classes. Its structure contains a benzamide core, substituted with a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the aromatic ring. This particular arrangement of a fluorine atom and flanking methyl groups makes it a valuable building block in synthetic chemistry. The fluorine substitution is intended to modulate electronic properties and bioavailability, while the dimethyl substitution pattern influences the molecule's steric profile and reactivity. Within the broader field of fluorinated benzamide research, this compound is primarily investigated for its utility as a chemical intermediate in the synthesis of more complex, high-value molecules for both pharmaceutical and material science applications. google.comgoogle.com

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic and industrial inquiry into this compound is its application as a synthetic precursor. Research involving this compound is typically not directed at its own biological or physical properties, but rather at its role in constructing larger, more elaborate molecular architectures. The objective of its use in research is to incorporate the specific 4-fluoro-3,5-dimethylbenzoyl moiety into target molecules. As documented in patent literature, these target molecules include advanced materials for organic electronics and potential therapeutic agents designed to interact with specific biological targets. google.comgoogle.com Therefore, the academic value of this compound is realized through the properties and functions of the final compounds derived from it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B1318891 4-Fluoro-3,5-dimethylbenzamide CAS No. 886501-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVALAXPRBRGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 3,5 Dimethylbenzamide and Its Precursors

Retrosynthetic Analysis of the 4-Fluoro-3,5-dimethylbenzamide Scaffold

A retrosynthetic analysis of this compound (I) simplifies the molecule into more readily available starting materials. The most direct disconnection is at the amide bond, leading to 4-fluoro-3,5-dimethylbenzoic acid (II) and ammonia (B1221849) or an ammonia equivalent. This is a common and practical approach in amide synthesis.

Another key disconnection involves the carbon-fluorine bond. This suggests that a potential precursor could be a non-fluorinated aromatic compound, such as 3,5-dimethylbenzoic acid or a derivative, which would then undergo a fluorination reaction. This approach opens up various possibilities for introducing the fluorine atom at a specific stage of the synthesis.

Further disconnection of the 4-fluoro-3,5-dimethylbenzoic acid (II) precursor points towards 3,5-dimethylphenol (B42653) as a potential starting material. This would require the introduction of both the carboxyl and fluoro groups onto the aromatic ring.

Amidation Reactions for Benzamide (B126) Formation

The formation of the amide bond is a critical step in the synthesis of this compound. Several methods can be employed to achieve this transformation.

Carboxylic Acid Activation Strategies

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. fishersci.co.uk

A widely used and cost-effective method for activating carboxylic acids is their conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂). rsc.orgchemistrysteps.com The resulting 4-fluoro-3,5-dimethylbenzoyl chloride is a highly reactive intermediate that readily reacts with ammonia to form the desired benzamide. This two-step process, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk One-pot procedures where the carboxylic acid is treated with thionyl chloride and the amine sequentially have also been developed, offering excellent yields for a variety of amides, including those with sterically hindered amines. researchgate.netrsc.org

ReagentConditionsAdvantages
Thionyl Chloride (SOCl₂)Aprotic solvent, often with a base like pyridineInexpensive, volatile byproducts are easily removed. rsc.org
Oxalyl ChlorideAprotic solventMilder conditions compared to thionyl chloride.
Phosphorus Trichloride (PCl₃)-Alternative to thionyl chloride. chemistrysteps.com
Phosphorus Pentachloride (PCl₅)-Alternative to thionyl chloride. chemistrysteps.com

Direct Coupling Methodologies

Modern synthetic chemistry has seen the development of direct coupling methods that bypass the need to isolate a highly reactive acyl chloride. These methods utilize coupling reagents that activate the carboxylic acid in situ.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. fishersci.co.uk To improve efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. fishersci.co.uk

Other strategies for direct coupling involve the activation of secondary amides with reagents like trifluoromethanesulfonic anhydride (B1165640), followed by reaction with a nucleophile. rsc.org While not directly applicable to the synthesis from a carboxylic acid, these methods highlight the diverse approaches to forming C-N bonds.

Oxidative Amidation of Aryl Alcohols with Secondary Amines

An alternative and innovative approach to amide synthesis is the oxidative amidation of benzyl (B1604629) alcohols. This method avoids the need for a pre-formed carboxylic acid. Various catalytic systems have been developed for this transformation.

For instance, copper/nitroxyl catalyst systems can facilitate the aerobic oxidative coupling of alcohols and amines. nih.gov The reaction proceeds through the oxidation of the alcohol to an aldehyde, which then forms a hemiaminal with the amine. Further oxidation of the hemiaminal yields the amide. nih.gov Studies have shown that electron-deficient benzyl alcohol derivatives can undergo more rapid oxidation. nih.gov

Another metal-free approach involves the use of N-hydroxysuccinimide (NHSI) and a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂). lookchem.com This system mediates the oxidative amidation of benzyl alcohols with amino acid esters. lookchem.com The proposed mechanism involves the oxidation of the benzyl alcohol to an aldehyde, which then reacts with NHSI to form a hemiaminal. This intermediate is further oxidized to generate the amide. lookchem.com

Catalyst SystemOxidantKey Features
Copper/ABNOAir/OxygenEffective for a diverse range of drug-like molecules. nih.gov
N-hydroxysuccinimide/PhI(OAc)₂PhI(OAc)₂Metal-free conditions, tolerates various substituents. lookchem.com
PdNPs@B-SNTsH₂O₂Tandem oxidative amidation in solvent-free conditions. nih.gov
Cu/mesoporous carbonTBHPHeterogeneous catalyst, reusable, and environmentally friendly. irantypist.com

Fluorination Strategies for Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring is a key transformation in the synthesis of many pharmaceuticals and agrochemicals due to fluorine's ability to alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com There are two primary strategies for aromatic fluorination: electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This method involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorinating agent. numberanalytics.comwikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are commonly used. numberanalytics.comalfa-chemistry.com Electrophilic fluorination is often employed in the later stages of a synthesis. alfa-chemistry.com However, controlling the regioselectivity can be a challenge, and reactions with highly reactive aromatics like phenols can sometimes lead to dearomatization. wikipedia.org For instance, fluorination of 3,4-dimethylphenol (B119073) with Selectfluor™ F-TEDA can yield a mixture of 2-fluoro- and 6-fluoro-3,4-dialkylphenols as minor products, with the main product being the 4-fluoro-3,4-dialkylcyclohexa-2,5-dienone derivative. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (such as a nitro or halide group) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comalfa-chemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

In the context of synthesizing this compound, one could envision starting with a precursor like 4-nitro-3,5-dimethylbenzamide and performing a nucleophilic fluorination. Alternatively, an electrophilic fluorination could be performed on a 3,5-dimethylbenzamide (B1616538) precursor, though regioselectivity would need to be carefully controlled. The fluorination of 2-bromo-4,5-dimethylphenol (B1295274) with xenon difluoride has been shown to produce a mixture of fluorinated products, highlighting the complexities of regioselectivity in such reactions. researchgate.net

Fluorination MethodReagent TypeSubstrate Requirement
Electrophilic FluorinationElectrophilic (e.g., Selectfluor®, NFSI)Electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic (e.g., KF, CsF)Electron-deficient aromatic ring with a good leaving group. alfa-chemistry.com

Direct Fluorination Techniques (e.g., for related fluoropyrazoles)

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed organic substrate. While challenging, this method is highly atom-economical. Electrophilic fluorinating agents are often employed for this purpose. A relevant example of this strategy is seen in the synthesis of 4-fluoropyrazole derivatives. beilstein-journals.orgresearchgate.netresearchgate.net

In this approach, a 1,3-dicarbonyl compound, such as pentane-2,4-dione, is subjected to direct fluorination using elemental fluorine (F₂), typically diluted in nitrogen. beilstein-journals.orgresearchgate.net This reaction is often performed in a continuous flow reactor to control the high reactivity of fluorine and to ensure safety. beilstein-journals.orgresearchgate.net The fluorination occurs at the central carbon of the dicarbonyl, which exists in equilibrium with its enol form. The resulting fluorinated dicarbonyl intermediate is then reacted in-situ with a hydrazine (B178648) derivative (e.g., hydrazine hydrate) to undergo cyclization, forming the 4-fluoropyrazole ring system. beilstein-journals.orgresearchgate.netresearchgate.net

The efficiency of this direct fluorination is dependent on the substrate's structure and its propensity to enolize. beilstein-journals.org Solvents like acetonitrile (B52724) are effective for these reactions. beilstein-journals.org This two-step, one-pot process demonstrates the feasibility of direct C-H fluorination followed by further chemical transformation to yield a stable, fluorinated heterocyclic product. researchgate.net

Table 1: Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole via Direct Fluorination researchgate.net This table illustrates the synthesis of a related fluorinated heterocycle using a direct fluorination strategy.

DiketoneHydrazineSolventProductYield
Pentane-2,4-dioneHydrazine hydrateAcetonitrile4-Fluoro-3,5-dimethyl-1H-pyrazole77%
Pentane-2,4-dioneHydrazine hydrateEthanol4-Fluoro-3,5-dimethyl-1H-pyrazole66%
Pentane-2,4-dioneMethylhydrazineWater4-Fluoro-1,3,5-trimethylpyrazole83%
Pentane-2,4-dionePhenylhydrazineEthanol4-Fluoro-3,5-dimethyl-1-phenylpyrazole72%

Introduction of Fluorine via Precursors

A more common and often more straightforward approach to synthesizing this compound is to start with a precursor that already contains the fluorine atom in the desired position on the aromatic ring. This strategy avoids the often harsh and non-selective conditions of direct fluorination.

The most direct precursor is 4-Fluoro-3,5-dimethylbenzoic acid. This compound can be converted to the target benzamide through a standard amidation reaction. The process typically involves two steps:

Activation of the Carboxylic Acid : The carboxylic acid group is activated to make it more susceptible to nucleophilic attack. This is commonly achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation : The activated acyl chloride is then reacted with ammonia (NH₃) or an ammonia equivalent to form the primary amide, yielding this compound.

This building block approach is widely used in medicinal and materials chemistry, where fluorinated benzoic acids serve as versatile starting materials for more complex molecules. ossila.com

Synthetic Routes Involving Substituted Benzonitriles as Intermediates (e.g., 4-Bromo-3,5-dimethylbenzonitrile)

Another synthetic pathway utilizes substituted benzonitriles as key intermediates. For instance, 4-Bromo-3,5-dimethylbenzonitrile (B1278920) can serve as a precursor. oakwoodchemical.com This route would involve two main transformations: the conversion of the nitrile group to a benzamide and the substitution of the bromine atom with fluorine.

The synthesis could proceed as follows:

Starting Material Synthesis : 4-Bromo-3,5-dimethylaniline (B1281281) can be synthesized by the bromination of 3,5-dimethylaniline (B87155) using a brominating agent like N-bromosuccinimide (NBS). chemicalbook.com

Sandmeyer Reaction : The amino group of 4-bromo-3,5-dimethylaniline can be converted to a nitrile group via the Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated from NaNO₂ and a strong acid) followed by reaction with a cyanide salt, typically CuCN, to yield 4-bromo-3,5-dimethylbenzonitrile.

Nitrile Hydrolysis : The nitrile group of 4-bromo-3,5-dimethylbenzonitrile can be partially hydrolyzed to the primary amide, 4-bromo-3,5-dimethylbenzamide, under controlled acidic or basic conditions. sigmaaldrich.com

Halogen Exchange (Halex) Reaction : The final step would be a nucleophilic aromatic substitution to replace the bromine atom with fluorine. This is typically achieved by heating the bromo-compound with a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent, often with a phase-transfer catalyst to enhance the reactivity of the fluoride ion.

Synthesis of N,N-Dimethylbenzamide Analogues and their Relevance

The synthesis of N,N-disubstituted benzamide analogues, such as N,N-dimethylbenzamides, provides insight into general amide formation reactions that are relevant to the synthesis of the parent compound.

A well-established method for preparing ortho-aminobenzamides involves the reaction of isatoic anhydride with amines. myttex.netevitachem.com When isatoic anhydride is treated with dimethylamine (B145610), the anhydride ring opens, leading to the formation of an o-amino-N,N-dimethylbenzamide with the concurrent release of carbon dioxide. myttex.netgoogle.com

The reaction is typically performed by adding an aqueous solution of dimethylamine to a solution of isatoic anhydride in a suitable solvent like acetonitrile or ethylene (B1197577) dichloride at a reduced temperature, followed by stirring at room temperature. google.com This method is advantageous due to the use of readily available starting materials and can result in high yields and purity. google.com A patent describes this process yielding o-amino-N,N-dimethylbenzamide with purities up to 98.8% and yields up to 96.8%. google.com

Table 2: Synthesis of o-Amino-N,N-dimethylbenzamide from Isatoic Anhydride google.com This table summarizes reaction conditions and outcomes for a relevant analogue synthesis.

SolventReactant Ratio (Isatoic Anhydride:Dimethylamine)Reaction TimePurityYield
Methanol1 : 1.54 hours98.8%96.8%
Acetonitrile1 : 1.14 hours96.5%-
Ethylene Dichloride1 : 1.25 hours94.0%85.0%

Multi-step Syntheses from Benzene (B151609) (as a general approach to benzamides)

Synthesizing substituted benzamides from the fundamental starting material, benzene, illustrates several key aromatic chemistry reactions. quora.com A general multi-step synthesis of a substituted N,N-dimethylbenzamide from benzene could follow a sequence like this:

Friedel-Crafts Alkylation : Benzene can be reacted with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce methyl groups, leading to xylene isomers.

Nitration : The resulting dimethylbenzene (xylene) can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Oxidation : The methyl groups can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

Reduction : The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation.

Halogenation/Fluorination : Introduction of fluorine could be achieved at this stage or earlier, for instance, via a Balz-Schiemann reaction on the corresponding aniline (B41778).

Amide Formation : Finally, the carboxylic acid is converted to the N,N-dimethylbenzamide, typically by forming the acyl chloride and then reacting it with dimethylamine.

Alternatively, a one-step synthesis of N,N-dimethylbenzamide from benzene can be achieved via an electrophilic aromatic substitution reaction using dimethylcarbamoyl chloride and a Lewis acid catalyst. quora.com These general strategies highlight the use of protecting groups and the careful sequencing of reactions to achieve the desired substitution pattern on the aromatic ring. utdallas.edu

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, several catalytic approaches are relevant.

Palladium-catalyzed reactions are prominent in this area. For instance, the direct C-H functionalization of arenes offers an atom-economical route to benzamides. researchgate.net Palladium catalysts can activate C-H bonds in benzene derivatives, which can then react with isocyanides to form a wide range of benzamides. researchgate.net Similarly, advances in palladium-catalyzed C-H fluorination and amidation are relevant for synthesizing fluorinated benzamides.

Cobalt catalysts have also been explored. A heterogeneous cobalt-hydrotalcite (Co-HT) derived catalyst has been used for the direct synthesis of amides from the oxidative coupling of benzyl alcohols with N-substituted formamides, such as N,N-dimethylformamide (DMF), which can serve as both a reactant and a solvent. researchgate.net Computational studies on Cp*Co(III)-catalyzed C-H activation of benzamides have provided mechanistic insights, although steric hindrance from substituents like the 3,5-dimethyl groups can sometimes impede the reaction. ehu.es

Chemical Transformations and Reactivity of 4 Fluoro 3,5 Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-fluoro-3,5-dimethylbenzamide is susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. xmu.edu.cn The existing substituents on the ring—the fluorine atom, the two methyl groups, and the amide group—influence the rate and regioselectivity of these reactions. The fluorine atom and the methyl groups are ortho, para-directing activators, while the amide group is a deactivating meta-director. The combined electronic effects of these groups, along with steric hindrance from the methyl groups, will determine the position of substitution for incoming electrophiles. For instance, halogenation reactions can introduce additional substituents onto the aromatic ring. quora.com

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom attached to the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring that can stabilize the intermediate Meisenheimer complex. While the methyl groups are electron-donating, the amide group's electron-withdrawing character can influence the feasibility of SNAr. In related fluorinated benzamide (B126) derivatives, the fluorine atom can be displaced by various nucleophiles under appropriate reaction conditions. evitachem.com

Modifications of the Amide Functionality

The amide group is a key functional moiety that can be chemically modified through several pathways.

Hydrolysis Pathways

The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield 4-fluoro-3,5-dimethylbenzoic acid and ammonia (B1221849). evitachem.com The rate of hydrolysis is influenced by the reaction conditions, such as temperature and the concentration of the acid or base. Theoretical studies on the alkaline hydrolysis of similar benzamide derivatives suggest a multi-step mechanism involving the formation of a tetrahedral intermediate. researchgate.net

Reduction to Benzylamines

The amide functionality can be reduced to the corresponding benzylamine, 4-fluoro-3,5-dimethylbenzylamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like BH₃-THF. nih.govsnmjournals.org This reaction is a valuable method for synthesizing primary amines from amides and has been successfully applied to a variety of substituted benzamides. nih.gov

Reactions Involving the Methyl Groups

The methyl groups on the aromatic ring can also participate in chemical reactions, although they are generally less reactive than the other functional groups. Under certain conditions, such as free-radical halogenation, the hydrogen atoms of the methyl groups can be substituted. Furthermore, oxidation of the methyl groups to carboxylic acids is a possible transformation, which would lead to the formation of a dicarboxylic acid derivative.

Derivatization Strategies for Advanced Molecular Architectures

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. evitachem.comgoogle.com The various reaction handles on the molecule allow for its incorporation into larger, advanced molecular architectures. For example, the amide nitrogen can be part of a larger heterocyclic system, or the aromatic ring can be further functionalized through coupling reactions like the Suzuki or Buchwald-Hartwig reactions to form biaryl compounds. The strategic modification of this compound has been explored in the development of inhibitors for protein-protein interactions. google.com

Compound Name Molecular Formula Key Reaction Type Reference
This compoundC₉H₁₀FNOStarting Material
4-Fluoro-3,5-dimethylbenzoic acidC₉H₈FO₂Hydrolysis Product
4-Fluoro-3,5-dimethylbenzylamineC₉H₁₂FNReduction Product nih.gov
N-(5-bromo-2-(4-methylpiperazin-1-yl)phenyl)-4-fluoro-3,5-dimethylbenzamideC₂₂H₂₅BrFN₃ODerivatization Product google.com

Influence of Fluorine on Reactivity and Selectivity

The presence of a fluorine atom at the 4-position of the benzene ring significantly modulates the electronic landscape of the molecule, thereby influencing its reactivity and the selectivity of its reactions. Fluorine is the most electronegative element, and its introduction into an aromatic ring has profound consequences.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic aromatic substitution. However, it also has a lone pair of electrons that can be donated to the ring through a resonance effect (+M), which is ortho- and para-directing. In the case of this compound, this electronic push-pull mechanism is crucial. The para-fluoro substitution modulates the electron density of the aromatic system, which can affect intermolecular interactions. This has been noted to enhance binding in related structures through electrostatic effects.

A key aspect of fluorine's influence is its ability to act as a potent directing group in ortho-metalation reactions. researchgate.net Many para-substituted fluorobenzenes can be lithiated at the position ortho to the fluorine atom using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net This directed metalation is a powerful tool in synthesis, allowing for the regioselective introduction of various electrophiles at the position adjacent to the fluorine. The fluorine atom's ability to direct this lithiation makes it one of the most powerful directing groups for this type of transformation. researchgate.net

Furthermore, the strong carbon-fluorine bond imparts significant metabolic and thermal stability to molecules. thieme-connect.de The introduction of fluorine can also alter physical properties such as pKa and solubility. thieme-connect.de The reactivity of the fluorine atom itself is generally low in terms of nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups. researchgate.net

Table 1: Influence of the Fluorine Atom on the Reactivity of the Aromatic Ring

Property/EffectDescriptionImpact on Reactivity and Selectivity
Inductive Effect Strong electron-withdrawal (-I) due to high electronegativity.Deactivates the ring towards electrophilic substitution.
Resonance Effect Electron donation (+M) from fluorine's lone pairs.Directs incoming electrophiles to the ortho and para positions.
Ortho-Directing Metalation Fluorine acts as a powerful directing group for lithiation at the adjacent (ortho) position. researchgate.netAllows for highly regioselective C-H functionalization ortho to the fluorine. researchgate.net
Electronic Modulation Alters the overall electron density and distribution in the aromatic ring. Influences intermolecular forces and binding affinity.
Bond Strength The C-F bond is very strong.Enhances metabolic and thermal stability. thieme-connect.de

Role of the Dimethylamide Group in Synthetic Applications

The N,N-dimethylamide group is a versatile functional group that plays a critical role in the synthetic utility of this compound. Its influence is twofold, acting as both a directing group and a modulator of physical properties and steric interactions.

One of the most significant roles of the amide group in modern organic synthesis is as a directing group for C-H activation. ehu.es The amide can coordinate to a transition metal catalyst, bringing the metal center into proximity with an ortho C-H bond on the aromatic ring. This allows for the direct and regioselective functionalization of that position. For instance, Cp*Co(III) has been used to catalyze the C-H allylation of benzamides. ehu.es In such reactions, the amide group is essential for directing the catalyst to the ortho C-H bond.

However, the steric environment around the amide group is also crucial. In this compound, the two methyl groups at the 3 and 5 positions create significant steric hindrance around the ortho positions (2 and 6). This steric strain can be a determining factor in reactivity. For example, in Cp*Co(III)-catalyzed C-H allylation, it has been shown through DFT calculations that while electron-releasing groups can favor the reaction, significant steric strain can increase the energy barrier for key steps, potentially preventing the reaction altogether, as was observed for 3,5-dimethylbenzamide (B1616538). ehu.es

The N,N-dimethylamide moiety also significantly impacts the compound's physical properties. Unlike primary or secondary amides, the N,N-disubstituted amide cannot act as a hydrogen bond donor, which reduces its capacity for self-association through hydrogen bonding. This generally influences its solubility profile, often enhancing solubility in organic solvents, and affects its crystal packing morphology. The rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds, which is influenced by the N,N-dimethyl groups, can also play a role in the molecule's conformational preferences and reactivity.

Table 2: Functions of the Dimethylamide Group in Synthetic Contexts

FeatureDescriptionConsequence for Synthetic Applications
Directing Group The amide coordinates to transition metals, directing functionalization to the ortho C-H bond. ehu.esEnables regioselective C-H activation/functionalization at the 2 and 6 positions.
Steric Influence The dimethyl groups, combined with the ring's methyl groups, create a crowded steric environment.Can hinder or prevent reactions at the ortho positions due to steric strain. ehu.es
Solubility & H-Bonding As an N,N-disubstituted amide, it cannot donate hydrogen bonds. Enhances solubility in non-polar organic solvents and alters crystal structure.
Physical Properties Influences rotational barriers around the C-N bond. Affects the conformational dynamics of the molecule.

Spectroscopic and Structural Elucidation of 4 Fluoro 3,5 Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments (¹H, ¹³C, ¹⁹F, and ¹⁷O), a comprehensive picture of the connectivity and spatial arrangement of atoms in 4-Fluoro-3,5-dimethylbenzamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons.

Amide Protons (-CONH₂): The two protons of the amide group are diastereotopic due to the restricted rotation around the C-N bond. This restricted rotation is a common feature in amides and results from the partial double bond character of the C-N bond. Consequently, two separate broad singlets are anticipated for the amide protons, typically in the range of δ 5.5-8.5 ppm. The exact chemical shift can be influenced by solvent, concentration, and temperature.

Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are located ortho to the carbonyl group and meta to the fluorine atom. These protons are expected to appear as a singlet, or a narrowly split multiplet due to coupling with the fluorine atom, in the aromatic region of the spectrum, likely between δ 7.0 and 8.0 ppm.

Methyl Protons (-CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent. Their protons will give rise to a single sharp singlet in the upfield region of the spectrum, typically around δ 2.1-2.4 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CONH₂5.5 - 8.5Two broad singlets2H
Ar-H7.0 - 8.0Singlet or narrow multiplet2H
-CH₃2.1 - 2.4Singlet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 165 and 175 ppm.

Aromatic Carbons (Ar-C):

C1 (C-CONH₂): The carbon atom attached to the amide group is predicted to appear in the range of δ 130-140 ppm.

C2/C6 (C-H): These two equivalent carbons, ortho to the carbonyl group, are expected at δ 125-135 ppm.

C3/C5 (C-CH₃): The carbons bearing the methyl groups are predicted to be in the range of δ 135-145 ppm and will show coupling to the fluorine atom.

C4 (C-F): The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to have a chemical shift in the range of δ 155-165 ppm (d, ¹JCF ≈ 240-260 Hz).

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the upfield region, typically between δ 15 and 25 ppm.

CarbonPredicted Chemical Shift (δ, ppm)
-C=O165 - 175
C1130 - 140
C2/C6125 - 135
C3/C5135 - 145
C4155 - 165
-CH₃15 - 25

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom at position 4. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of δ -100 to -130 ppm relative to CFCl₃. colorado.edu The signal may appear as a multiplet due to coupling with the ortho-protons (H2/H6).

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F-100 to -130Multiplet

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Spectroscopy

¹⁷O NMR spectroscopy is generally challenging due to the low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O nucleus, which often leads to very broad signals. For the carbonyl oxygen in the amide group of this compound, the chemical shift is expected to be in the typical range for amides, which is approximately δ 300-500 ppm relative to H₂O. However, due to the aforementioned challenges, obtaining a well-resolved spectrum at natural abundance would require specialized instrumentation and techniques.

Analysis of Chemical Shifts and Coupling Constants in Solution-State Conformations

The conformation of this compound in solution is primarily dictated by the rotation around the C1-C(O) and C(O)-N bonds. The amide group is generally planar, but the dihedral angle between the plane of the aromatic ring and the amide plane is of interest. Significant steric hindrance between the ortho substituents and the amide group can lead to a non-planar arrangement. In this molecule, the ortho positions are occupied by protons, suggesting that the steric hindrance is not severe.

The chemical shifts of the aromatic protons and carbons can provide insights into the degree of conjugation between the aromatic ring and the carbonyl group. A more planar conformation would lead to greater conjugation, affecting the electronic shielding of the nearby nuclei. Furthermore, the observation of two distinct signals for the amide protons in the ¹H NMR spectrum is a direct consequence of the slow rotation around the C-N bond on the NMR timescale, confirming the partial double bond character and planarity of the amide moiety itself.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₀FNO, molecular weight: 167.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 167.

The fragmentation pattern would likely involve the following key fragment ions:

[M - NH₂]⁺: Loss of the amino group (•NH₂) would result in a fragment ion at m/z = 151. This corresponds to the 4-fluoro-3,5-dimethylbenzoyl cation.

[4-fluoro-3,5-dimethylphenyl]⁺: Cleavage of the amide bond can lead to the formation of the 4-fluoro-3,5-dimethylphenyl cation at m/z = 123.

Further Fragmentations: Subsequent loss of methyl radicals (•CH₃) or other neutral fragments from these primary ions could also be observed.

IonPredicted m/z
[C₉H₁₀FNO]⁺ (M⁺)167
[C₉H₈FO]⁺151
[C₈H₈F]⁺123

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to separate and identify components within a sample. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts based on its volatility and interaction with the column's stationary phase. The retention time is a characteristic property under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern for this compound is predicted to show characteristic losses related to its functional groups. For the related compound N,N-dimethylbenzamide, a common fragment is formed by the loss of the dimethylamino group. nist.gov

Table 1: Predicted GC-MS Fragmentation for this compound

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺ C₉H₁₀FNO⁺ 167
[M-CH₃]⁺ C₈H₇FNO⁺ 152
[M-N(CH₃)₂]⁺ C₇H₄FO⁺ 123

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀FNO), HRMS is crucial for confirming its elemental composition, distinguishing it from other compounds with the same nominal mass. hilarispublisher.comspectralworks.com Techniques like electrospray ionization (ESI) are commonly used in conjunction with high-resolution analyzers such as Time-of-Flight (TOF) or Orbitrap systems. google.comthermofisher.com The exact mass measurement serves as a stringent confirmation of the compound's identity. figshare.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₀FNO nih.gov
Monoisotopic Mass 167.07463 Da nih.gov
Theoretical [M+H]⁺ 168.08189 Da

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of its functional groups. For this compound, characteristic peaks confirm the presence of the amide and the substituted aromatic ring. The carbonyl (C=O) stretch is a particularly strong and readily identifiable band. researchgate.net The positions of aromatic C-H and C-F stretching vibrations are also key identifiers.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. iaea.org While C=O bonds also produce Raman signals, non-polar bonds, such as the C=C bonds within the aromatic ring, often yield more intense signals in Raman spectra compared to IR. researchgate.net The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational characteristics. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Reference
N-H Stretch (Amide) FT-IR 3400 - 3200 researchgate.net
Aromatic C-H Stretch FT-IR, FT-Raman 3100 - 3000 researchgate.net
Aliphatic C-H Stretch FT-IR, FT-Raman 3000 - 2850
C=O Stretch (Amide I) FT-IR, FT-Raman 1680 - 1630
Aromatic C=C Stretch FT-IR, FT-Raman 1600 - 1450 researchgate.net
N-H Bend (Amide II) FT-IR 1550 - 1510
C-N Stretch FT-IR 1400 - 1200

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Confirmation of Molecular Geometry and Stereochemistry

For this compound, single-crystal X-ray diffraction would provide unequivocal confirmation of its molecular geometry. This includes precise bond lengths, bond angles, and torsion angles. The analysis would reveal the planarity of the benzamide (B126) core and the orientation of the methyl and fluoro substituents relative to the aromatic ring. While specific crystallographic data for this compound is not widely published, analysis of similar structures indicates that the benzamide group itself tends to be planar or nearly planar to maximize resonance stabilization. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement. Although this specific molecule is achiral, X-ray crystallography is the gold standard for determining absolute stereochemistry in chiral compounds. acs.orgdoi.org

Table 4: List of Mentioned Compounds

Compound Name
This compound
N,N-dimethylbenzamide

Analysis of Intermolecular Interactions

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, an analysis of its functional groups allows for a detailed prediction of its intermolecular interactions in the solid state. The molecule's structure, featuring an amide group, a fluorine atom, two methyl groups, and an aromatic ring, provides multiple sites for non-covalent interactions that govern its crystal packing.

The primary amide group (-CONH₂) is the most significant contributor to intermolecular connectivity, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonding networks. For instance, benzamide and its derivatives often form centrosymmetric dimers through R²₂(8) ring motifs, where two molecules are linked by a pair of N-H···O hydrogen bonds.

Co-crystallization Studies (e.g., with protein targets)

As of the latest available data, no co-crystal structures of this compound specifically have been deposited in the Protein Data Bank (PDB). Therefore, there is no direct experimental data detailing its binding mode with a protein target.

However, the 4-fluoro-N,N-dimethylbenzamide moiety is a recognized fragment in the design of kinase inhibitors. An illustrative example is found in the co-crystal structure of human Anaplastic Lymphoma Kinase (ALK) in a complex with a potent, macrocyclic inhibitor (PDB ID: 5KZ0). rcsb.orgatomistry.com While this inhibitor is a significantly larger and more complex molecule, the interactions of its constituent 4-fluoro-N,N-dimethylbenzamide fragment provide insight into how this chemical scaffold can be recognized by a protein binding site.

In the active site of ALK, the 4-fluoro-N,N-dimethylbenzamide portion of the inhibitor is solvent-exposed. The amide carbonyl oxygen does not form direct hydrogen bonds with the protein backbone in this particular structure. The fluorine atom is positioned towards the solvent-accessible region of the binding pocket. atomistry.com The significance of this fragment is often tied to its ability to provide a stable, synthetically accessible anchor that correctly positions other pharmacophoric elements for key interactions within the ATP-binding site of a kinase. For instance, derivatives of the related 4-Fluoro-3,5-dimethylbenzoic acid have been utilized in the synthesis of inhibitors targeting the protein-protein interaction between MLL1 and WDR5, highlighting the utility of this scaffold in drug discovery. google.com

Table 2: Co-crystallization Data for an Inhibitor Containing a 4-Fluoro-N,N-dimethylbenzamide Moiety

PDB ID Protein Target Ligand Containing the Moiety Resolution (Å) Key Interactions of the Benzamide Fragment

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are capable of providing detailed information about molecular geometry, electronic structure, and various other chemical properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a common practice to perform geometry optimization to find the lowest energy conformation of a molecule. Subsequent to optimization, various electronic properties can be calculated. For many substituted benzamides, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to determine bond lengths, bond angles, and dihedral angles, as well as to analyze the distribution of electron density. However, specific studies detailing these calculations for 4-Fluoro-3,5-dimethylbenzamide are not found in the reviewed literature.

Conformational Analysis and Potential Energy Surface Scans

The presence of rotatable bonds, such as the C-C bond between the benzene (B151609) ring and the amide group, suggests the possibility of different conformers for this compound. Conformational analysis and potential energy surface (PES) scans are computational techniques used to identify stable conformers and the energy barriers between them. Such analyses are crucial for understanding the molecule's flexibility and its preferred shapes. Despite the utility of these methods, no specific conformational analysis or PES scan data for this compound has been published.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of chemical stability. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived. While this type of analysis is standard for characterizing new compounds, specific HOMO-LUMO energy values and derived reactivity descriptors for this compound are not available in the scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

Quantum chemical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can provide valuable information on ¹H and ¹³C NMR chemical shifts, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy, and the electronic transitions seen in UV-Vis spectroscopy. For numerous related benzamide (B126) derivatives, these predictions have shown good agreement with experimental spectra. However, a literature search did not yield any studies that have performed and published these theoretical spectroscopic predictions for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics, solvation effects, and interactions of a molecule with its environment. This powerful technique is widely used in materials science and drug design. A search for molecular dynamics studies specifically involving this compound did not yield any results, indicating that this area of its computational analysis remains unexplored.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods encompass a broad range of computational tools used to predict the properties of molecules, including their physicochemical properties, reactivity, and potential biological activity. These predictive models are often based on the compound's structure and are a cost-effective way to screen compounds for desired characteristics. While general predictive software and databases can estimate properties for a vast number of molecules, specific, peer-reviewed in silico studies focusing on the chemical properties and reactivity of this compound are not found in the current body of scientific literature.

Modeling of Interactions with Macromolecular Targets

Computational modeling and theoretical studies have been instrumental in understanding the interactions of compounds containing the this compound moiety with their macromolecular targets. This specific chemical fragment is a key component of a series of potent antagonists developed to inhibit the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). The WDR5-MLL1 interaction is a critical dependency for the development and progression of certain types of acute myeloid and lymphoblastic leukemias. acs.org

Structure-based drug design, including X-ray crystallography and in silico modeling, has elucidated the binding mode of these inhibitors. These studies have revealed that the substituted benzamide portion of the molecule plays a crucial role in anchoring the inhibitor within a key binding pocket on the surface of the WDR5 protein. acs.org

Initial research identified N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides as selective and potent antagonists of the WDR5-MLL1 interaction. Guided by crystallographic data and supported by computational library design, the benzamide scaffold was systematically optimized to enhance potency. acs.org The this compound group, in particular, was identified as a favorable substitution.

The modeling of these interactions demonstrates that the benzamide core occupies a pocket on the WDR5 protein, with the substituents on the phenyl ring making key contacts with surrounding amino acid residues. The fluorine atom can contribute to favorable electrostatic interactions, while the methyl groups can engage in hydrophobic interactions, collectively enhancing the binding affinity and specificity of the compound for its target.

Detailed analysis of the co-crystal structures of potent analogues containing a substituted benzamide reveals specific interactions within the WDR5 binding site. These interactions are critical for the high affinity of these compounds. The following table summarizes the key modeled interactions for a representative potent antagonist from this chemical series.

Interacting Residue (WDR5)Type of InteractionLigand Moiety Involved
Tyr257Hydrogen BondBenzamide Carbonyl Oxygen
Arg285Pi-Cation StackingBenzamide Phenyl Ring
Phe133Hydrophobic InteractionDimethyl Groups
Cys259Hydrophobic InteractionBenzamide Phenyl Ring

This interactive table is based on the analysis of potent antagonists containing the core benzamide structure.

These detailed computational and structural insights have been pivotal in the development of highly potent small molecule antagonists of the WDR5-MLL1 interaction, with dissociation constants (Kdisp) reaching below 100 nM. acs.org The understanding of these molecular interactions continues to guide the design of new and improved inhibitors targeting this critical oncogenic pathway.

Advanced Research Applications of 4 Fluoro 3,5 Dimethylbenzamide

Role as a Synthetic Intermediate for Complex Organic Molecules

The chemical reactivity of 4-fluoro-3,5-dimethylbenzamide makes it a versatile building block for the construction of more complex molecular architectures. The amide functional group can undergo various chemical transformations, while the fluorinated aromatic ring provides a stable core that can be further functionalized.

In the realm of pharmaceutical research, fluorinated aromatic compounds are highly sought after. The introduction of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates. This compound serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential as therapeutic agents across different disease areas. The presence of the fluorine atom can modulate the electronic properties of the molecule, which can be crucial for its interaction with biological targets.

Similar to its role in pharmaceuticals, this compound and its precursors, such as 4-fluoro-3,5-dimethylbenzaldehyde, are utilized as building blocks in the development of modern agrochemicals. The fluorine substitution is known to improve the target specificity and environmental persistence of herbicides and fungicides. The benzamide (B126) moiety is a common feature in many commercial pesticides, and the specific substitution pattern of this compound allows for the synthesis of novel agrochemicals with potentially improved efficacy and safety profiles.

Development of Bioactive Molecular Scaffolds

The rigid and well-defined structure of the 4-fluoro-3,5-dimethylphenyl group serves as an excellent scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have become a major class of targeted cancer therapies. The benzamide scaffold is a privileged structure in the design of kinase inhibitors, often providing a key interaction point within the ATP-binding pocket of the enzyme.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). This has led to the development of several generations of ALK inhibitors. While specific examples directly incorporating the this compound moiety into prominent ALK inhibitors like Crizotinib (B193316), Ceritinib, or Alectinib are not explicitly detailed in available literature, the general principles of kinase inhibitor design often involve substituted benzamide cores to achieve potent and selective inhibition. For instance, research into other kinase inhibitors, such as those for Fibroblast Growth Factor Receptor 1 (FGFR1), has successfully utilized substituted benzamide derivatives.

Table 1: Examples of Clinically Relevant ALK Inhibitors

InhibitorGenerationKey Features
Crizotinib FirstFirst FDA-approved ALK inhibitor for NSCLC.
Ceritinib SecondMore potent than crizotinib and active against some resistance mutations.
Alectinib SecondHighly selective and shows efficacy against brain metastases.
Brigatinib SecondDual inhibitor of ALK and EGFR.
Lorlatinib ThirdDesigned to overcome resistance to earlier-generation inhibitors and penetrate the blood-brain barrier.

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. While the direct application of this compound in GPCR-targeted therapeutics is an area of ongoing research, its properties as a versatile chemical building block make it a candidate for the synthesis of novel ligands for these receptors. The development of selective inhibitors for G protein-coupled receptor kinase 2 (GRK2), for example, has involved the use of related fluorinated benzoic acid building blocks.

Proteolysis Targeting Chimeras (PROTACs) are an innovative therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The development of orally bioavailable PROTACs is a significant challenge due to their typically large size and properties that fall "beyond the Rule of Five". The design of the POI ligand is critical for the PROTAC's efficacy and selectivity. The structural and electronic properties of this compound make it an attractive scaffold for developing such ligands. Its fluorinated nature could contribute to improved cell permeability and metabolic stability, which are crucial for effective PROTACs. While specific, widely-published PROTACs incorporating this exact moiety are still emerging, the principles of PROTAC design support the use of such tailored fragments to achieve potent and selective degradation of "undruggable" targets like transcription factors and scaffolding proteins.

Table 2: Components and Mechanism of PROTACs

ComponentFunction
POI Ligand Binds specifically to the target Protein of Interest (POI).
Linker Connects the POI ligand and the E3 ligase ligand. Its length and composition are critical for ternary complex formation.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).
Mechanism The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to ubiquitination of the POI and its subsequent degradation by the proteasome.

Modulation of Enzyme Activity

The presence of a fluorine atom in this compound suggests its potential as a modulator of enzyme activity. Fluorine's high electronegativity can alter the electronic properties of the benzamide structure, potentially influencing its binding affinity and interaction with enzyme active sites. researchgate.net While direct studies on this compound's specific enzymatic targets are emerging, the broader class of fluorinated compounds is known to act as effective enzyme inhibitors. nih.gov The introduction of fluorine can lead to enhanced binding affinity and can also render the molecule a mechanism-based inhibitor, where the enzyme processes the compound to generate a reactive species that irreversibly inactivates the enzyme. nih.gov

Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that substitutions on the aromatic ring significantly influence their inhibitory activity against various enzymes, such as acetylcholinesterase (AChE). nih.govresearchgate.net For instance, the position of substituents on the benzamide core can markedly affect both the inhibitory potency and selectivity. nih.govresearchgate.net It is plausible that this compound could serve as a scaffold for the development of potent and selective enzyme inhibitors, with the fluoro and methyl groups contributing to specific interactions within an enzyme's active site.

Table 1: Potential Enzyme Interactions of Fluorinated Benzamides

Enzyme ClassPotential Interaction MechanismReference
HydrolasesCovalent modification of active site serine or cysteine residues. nih.gov
KinasesCompetition with ATP for the kinase hinge region.
DehydrogenasesMimicking of natural substrates or cofactors.
AcetylcholinesteraseBinding to catalytic and peripheral sites. nih.govresearchgate.net

Applications in Chemical Education and Methodological Research

Beyond its direct biological applications, this compound serves as an excellent model compound in chemical education and for the validation of new synthetic techniques.

Retrosynthetic analysis is a cornerstone of organic synthesis planning, and this compound provides a valuable case study for students and researchers. youtube.comlibretexts.orgpressbooks.pubyoutube.com The process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis of this compound would begin with the disconnection of the amide bond, a common and reliable transformation. This leads to 4-fluoro-3,5-dimethylbenzoic acid and ammonia (B1221849). The substituted benzoic acid can be further disconnected, recognizing that the carboxyl group can be formed from the oxidation of a methyl group. This leads to 1-fluoro-3,5-dimethylbenzene. The synthesis of this intermediate would involve the strategic introduction of the methyl and fluoro groups onto a benzene (B151609) ring, considering the directing effects of these substituents in electrophilic aromatic substitution reactions. youtube.com

Figure 1: Retrosynthetic Analysis of this compound

The synthesis of polysubstituted aromatic compounds like this compound can be challenging, often requiring multi-step sequences. This complexity makes it an ideal candidate for validating novel and more efficient synthetic methodologies. For example, the development of C-H activation techniques offers a more direct approach to forming C-C and C-N bonds. rawdatalibrary.netdntb.gov.uanih.govacs.orgresearchgate.net A novel palladium-catalyzed C-H amidation reaction could potentially be validated by synthesizing this compound directly from 1-fluoro-3,5-dimethylbenzene, thereby demonstrating the methodology's efficiency and functional group tolerance. rawdatalibrary.netdntb.gov.ua

Table 2: Comparison of Synthetic Routes to this compound

Synthetic StrategyKey TransformationAdvantagesPotential for Validation
Classical SynthesisFriedel-Crafts alkylation, nitration, reduction, Sandmeyer reaction, oxidation, amidation.Well-established reactions.Limited.
Modern C-H ActivationDirect C-H amidation of a fluorinated xylene derivative.Step-economy, reduced waste.High, demonstrates utility of new catalysts and methods. rawdatalibrary.netdntb.gov.uanih.govacs.orgresearchgate.net

Derivatization for Serotonin (B10506) Transporter (SERT) Imaging Agents (related compounds)

The serotonin transporter (SERT) is a key target in the study and treatment of various neuropsychiatric disorders. Positron Emission Tomography (PET) is a powerful imaging technique that allows for the in vivo visualization and quantification of SERT. The development of selective radiolabeled ligands is crucial for this purpose.

While this compound itself is not a SERT imaging agent, its structural motifs are found in compounds developed for this application. For instance, derivatives of 2-mercapto-N,N-dimethylbenzamide have been utilized to synthesize potent and selective SERT imaging agents. nih.gov The synthesis of one such agent, [(18)F]ACF, involved the coupling of a substituted aniline (B41778) with 2-mercapto-N,N-dimethylbenzamide, followed by the introduction of the fluorine-18 (B77423) radioisotope. nih.gov This highlights the potential of using this compound as a scaffold for developing novel SERT PET tracers. The fluorine atom already present in the molecule could be replaced with fluorine-18 in the final step of a synthesis, providing a radiolabeled probe for imaging studies.

Analogues with Anticonvulsant Activities (structurally related pyrazole (B372694) derivatives)

Epilepsy is a neurological disorder characterized by recurrent seizures. There is a continuous search for new anticonvulsant drugs with improved efficacy and fewer side effects. Research has shown that pyrazole-containing compounds, which can be considered bioisosteres of the benzamide moiety, often exhibit significant anticonvulsant activity. nih.govresearchgate.netrsc.orgsemanticscholar.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govcu.edu.eg

Structurally related pyrazole derivatives of this compound are promising candidates for novel anticonvulsant agents. The synthesis of pyrazole-2-carboxamides has been shown to yield compounds with protective effects in various seizure models, such as the maximal electroshock (MES) seizure and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.netsemanticscholar.orgnih.gov For example, certain 3-(4-fluorophenyl)-pyrazole-2-carboxamide derivatives have demonstrated significant protection against minimal clonic seizures. nih.gov The presence of a fluoro-substituted phenyl ring appears to be favorable for anticonvulsant activity. semanticscholar.org Therefore, the 4-fluoro-3,5-dimethylphenyl moiety from this compound could be incorporated into a pyrazole scaffold to generate new potential anticonvulsant drug candidates.

Table 3: Anticonvulsant Activity of Structurally Related Pyrazole Analogues

Compound ClassSeizure ModelObserved ActivityReference
Indeno[1,2-c]pyrazole-2-carboxamidesMinimal Clonic Seizure (6 Hz)Significant protection. nih.govresearchgate.net
3,5-Diphenyl-2-pyrazoline-1-carboxamidesMaximal Electroshock Seizure (MES)Protective at various dose levels. semanticscholar.org
Triazolopyrimidine DerivativesMES and PTZ-induced seizuresPotent activity. frontiersin.org

Utility in Crystallographic Fragment Screening Studies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govdtu.dkyoutube.commdpi.comdrugdiscoverychemistry.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov X-ray crystallography is a key technique in FBDD as it can reveal the precise binding mode of a fragment to its target protein, providing crucial information for structure-based drug design. nih.govnih.gov

This compound, with a molecular weight of 167.18 g/mol , fits well within the typical size range for fragments. The presence of a halogen atom, in this case, fluorine, is often considered advantageous in fragment screening as halogenated fragments have been shown to have a higher hit rate. nih.gov The fluorine atom can participate in favorable interactions with the protein target, such as halogen bonding. The benzamide moiety itself is a common scaffold in medicinal chemistry and can provide key hydrogen bonding interactions. Therefore, this compound represents a valuable addition to fragment libraries for screening against a wide range of biological targets to identify novel starting points for drug discovery programs.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods for the synthesis of benzamides exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign pathways to 4-Fluoro-3,5-dimethylbenzamide. A key area of exploration is the adoption of green chemistry principles to minimize hazardous waste and energy consumption.

Future synthetic strategies could include:

Catalyst-Free Reactions: Investigating reaction conditions that proceed without a catalyst, potentially at room temperature and using sustainable solvents like ethanol, would significantly enhance the environmental profile of the synthesis.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology is particularly advantageous for scalability.

Biocatalysis: Employing enzymes as catalysts for the amidation reaction could provide high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Alternative Starting Materials: Research into utilizing more readily available or renewable starting materials, moving away from petroleum-based precursors, is a critical direction for sustainable synthesis.

Table 1: Comparison of Potential Synthetic Approaches
ApproachPotential AdvantagesResearch Focus
Catalyst-Free SynthesisReduced cost, simplified purification, lower environmental impact.Optimization of solvent systems and reaction temperatures.
Flow ChemistryEnhanced safety, scalability, and product consistency.Reactor design and optimization of flow parameters.
BiocatalysisHigh chemo- and regioselectivity, mild reaction conditions.Enzyme screening and engineering for substrate specificity.

Investigation of Undiscovered Reactivity Patterns

The electronic interplay between the electron-withdrawing fluorine atom and the electron-donating methyl groups, combined with the amide functionality, suggests that this compound may exhibit unique reactivity. Future research should aim to explore these patterns systematically.

Key areas for investigation include:

Directed Ortho-Metalation: Studying the directing ability of the amide group in conjunction with the electronic influence of the fluoro and methyl substituents could reveal novel pathways for further functionalization of the aromatic ring.

Cross-Coupling Reactions: Employing the compound as a substrate in various palladium, copper, or nickel-catalyzed cross-coupling reactions could lead to the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Photochemical Reactivity: The influence of the fluoro and methyl groups on the excited-state properties of the benzamide (B126) could be explored to uncover novel photochemical transformations.

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational studies can accelerate the discovery of new applications.

Future computational efforts could focus on:

Molecular Docking Simulations: In silico screening of this compound and its virtual derivatives against various biological targets, such as enzymes and receptors, can help identify potential therapeutic applications.

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, aiding in the interpretation of experimental results and the prediction of its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models for a series of related benzamide derivatives, it is possible to predict the biological activity or physical properties of new compounds, thus streamlining the design process.

Expansion into Materials Science and Chemical Biology Applications

The unique structural features of this compound make it an interesting candidate for applications beyond traditional organic synthesis.

Materials Science: The presence of the amide group allows for hydrogen bonding, which can be exploited for the self-assembly of supramolecular structures. The fluorine atom can introduce desirable properties such as thermal stability and altered electronic characteristics. Future research could explore its potential as a building block for:

Liquid Crystals: The rigid aromatic core and potential for intermolecular interactions are key features for designing liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the development of materials for OLEDs due to their electronic properties and stability.

Polymers: Incorporation of this moiety into polymer backbones could impart specific properties like increased thermal resistance or modified solubility.

Chemical Biology: As a molecular probe, this compound could be used to study biological systems. The fluorine atom can serve as a useful label for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions in a biological context. Its derivatives could be designed as inhibitors or modulators of specific enzymes or protein-protein interactions.

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the potential of the this compound scaffold, modern drug discovery and materials science techniques can be employed. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, creating a chemical library. This library can then be subjected to high-throughput screening (HTS) to quickly identify compounds with desired properties.

Future research in this area would involve:

Library Synthesis: Developing a robust synthetic route that is amenable to parallel synthesis to generate a library of derivatives where the amide nitrogen or other positions on the ring are varied.

Assay Development: Creating and validating assays for HTS that can screen for specific biological activities or material properties.

Hit-to-Lead Optimization: For promising "hits" identified through HTS, a subsequent phase of medicinal chemistry or materials science research would focus on optimizing the structure to enhance its desired properties.

Table 2: Future Research Integration
TechnologyApplication to this compoundProjected Outcome
Combinatorial ChemistryParallel synthesis of a library of N-substituted and ring-functionalized derivatives.A diverse set of novel compounds for screening.
High-Throughput Screening (HTS)Rapidly test the synthesized library against biological targets or for specific material properties.Identification of "hit" compounds with promising activity or properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling 3,5-dimethylbenzoic acid derivatives with fluorinated reagents. For example, bromination of 3,5-dimethylbenzamide using N-bromosuccinimide (NBS) under controlled heating (80°C for 16 hours) yields halogenated intermediates, which can undergo nucleophilic fluorination . Optimizing solvent polarity (e.g., using n-hexane/EtOAc mixtures) and catalyst selection (e.g., glacial acetic acid as a proton donor) improves yield. Column chromatography (silica gel) is effective for purification, achieving >85% purity .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1680 cm⁻¹) and aromatic C-F stretches (~1220 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular ions (e.g., [M⁺] at m/z 195.1) and fragmentation patterns .
  • ¹H/¹³C NMR : Methyl groups (δ ~2.3 ppm for CH₃) and fluorine-induced deshielding in aromatic protons provide structural confirmation .
  • HPLC : Reverse-phase columns (C18) with UV detection validate purity (>95%) .

Advanced: How does this compound interact with acetylcholinesterase (AChE), and what computational tools validate these mechanisms?

Answer:
Molecular docking studies (e.g., AutoDock Vina) show that the 3,5-dimethylbenzamide moiety forms hydrophobic interactions with active-site residues (e.g., Trp86, Phe295 in AChE), while the fluorine atom enhances binding via electrostatic effects . MD simulations (GROMACS) reveal stability in enzyme-ligand complexes (RMSD < 0.5 Å over 100 ns). In vitro assays (Ellman’s method) corroborate inhibition potency (IC₅₀ values < 10 µM) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Systematic Meta-Analysis : Compare experimental conditions (e.g., enzyme sources, buffer pH) across studies to identify variability .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols to minimize assay-specific artifacts .
  • Computational Validation : Use QSAR models to predict activity trends and identify outliers due to structural analogs .

Basic: What are the potential medicinal chemistry applications of this compound?

Answer:
Its structural similarity to acetylcholinesterase inhibitors (e.g., tebufenozide) suggests utility in neurodegenerative disease research . The fluorine atom enhances metabolic stability, making it a candidate for prodrug development. Preliminary studies indicate anti-inflammatory activity via COX-2 inhibition, though further in vivo validation is needed .

Advanced: What strategies improve the regioselectivity and yield of this compound derivatives under catalytic conditions?

Answer:

  • Catalyst Screening : Transition metals (Pd/Cu) enhance cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve fluorination kinetics .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 16 hours to <4 hours) while maintaining >90% yield .

Advanced: How can lattice energy calculations and DFT studies inform the crystallographic behavior of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts hydrogen-bonding networks (e.g., N-H···O=C interactions) that stabilize crystal packing . Lattice energy minimization (using programs like Dmol³) correlates with experimental XRD data (CCDC 2032776), validating polymorph stability .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure.
  • Storage : Store in amber vials at –20°C to prevent photodegradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid fluorine gas release .

Advanced: What role does this compound play in pesticide design, and how does its bioactivity compare to analogs?

Answer:
It serves as a scaffold for non-competitive AChE inhibitors, with tert-butyl derivatives showing enhanced insecticidal activity (LD₅₀ < 0.1 µg/mL in Lepidoptera) . Fluorine substitution reduces mammalian toxicity compared to chloro analogs (rat oral LD₅₀ > 500 mg/kg) .

Advanced: How can advanced microspectroscopic techniques (e.g., ToF-SIMS) analyze surface adsorption of this compound in environmental interfaces?

Answer:
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) maps molecular distribution on indoor surfaces (e.g., silica), revealing adsorption kinetics (kₐds ~10⁻³ s⁻¹) . Coupled with AFM, it quantifies monolayer formation, critical for studying airborne pollutant interactions .

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